(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride

asymmetric synthesis chiral ligand enantioselective catalysis

Researchers requiring enantiopure pyrrolidine-pyridine building blocks face supply inconsistency and stereochemical uncertainty. (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride (CAS 2097972-32-0) resolves this as a pre-formulated, aqueous-soluble chiral intermediate. • Chiral Ligand: Delivers up to 92% ee in asymmetric catalysis; ethyl linker extends chiral pocket for larger substrates. • nAChR SAR Probe: Flexible ethyl linker enables conformational sampling distinct from rigid ethynyl analogs (cf. PDB 4ZRU). • Bidentate N^N Chelation: 2-Pyridyl isomer forms six-membered chelate ring with transition metals, unlike non-chelating 4-pyridyl regioisomer. • Ready-to-Use: Dihydrochloride salt eliminates pre-formulation solubilization; directly compatible with aqueous buffers and bioconjugation.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Cat. No. B13617405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)CCC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11;;/h1-2,4,8,11,13H,3,5-7,9H2;2*1H/t11-;;/m0../s1
InChIKeyKEYYYLMESHVIGM-IDMXKUIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine Dihydrochloride – Structural Identity and Core Properties


(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is a chiral small‑molecule building block that belongs to the pyrrolidine‑ethyl‑pyridine class. The free base (S)-enantiomer (CAS 748789‑03‑9) is defined by a 2‑pyridyl ring connected to a (2S)-pyrrolidine moiety via an ethyl linker [1]. The dihydrochloride salt (CAS 2097972‑32‑0) is the preferred form for aqueous‑phase applications due to its improved solubility and handling characteristics . Its combination of a basic pyrrolidine nitrogen, a pyridine nitrogen, and a stereogenic centre makes it a versatile intermediate for medicinal chemistry, asymmetric catalysis, and coordination chemistry [2].

Stereochemically defined (S)-enantiomer for asymmetric synthesis and chiral ligand studies
Dihydrochloride salt enables direct aqueous-phase handling and bioconjugation workflows
2-Pyridyl-pyrrolidine scaffold supports bidentate N^N chelation in coordination chemistry research

Why Generic Substitution of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine Dihydrochloride Fails


Interchanging this compound with a racemate, the opposite enantiomer, a regioisomer (e.g., 4‑pyridyl), or an analog with a different linker (ethynyl, methylene) can fundamentally alter biological target engagement, catalytic enantioselectivity, or metal‑coordination geometry. The (S)-configuration is essential for asymmetric induction; the 2‑pyridyl position dictates the chelation bite angle; and the saturated ethyl linker provides conformational flexibility that rigid ethynyl or shorter methylene linkers cannot replicate [1]. Even the choice between free base and dihydrochloride salt affects solubility, hygroscopicity, and compatibility with reaction conditions, making generic substitution a source of experimental irreproducibility .

Chirality Racemate or (R)-enantiomer may eliminate enantioselectivity in asymmetric transformations, altering catalytic outcome.
Regioisomer 4-Pyridyl analog may not support bidentate chelation, shifting coordination geometry and complex stability.
Linker Ethynyl linker introduces conformational rigidity that may not replicate the flexible binding profile of the ethyl spacer.

Differentiation of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine Dihydrochloride from Closest Analogs


Enantiomeric Purity: (S)- vs. (R)-Enantiomer and Racemate

The (S)-enantiomer is the only form validated as a chiral catalyst for enantioselective diethylzinc addition to aldehydes, a reaction where the opposite (R)-enantiomer or the racemate would yield drastically reduced enantiomeric excess. While specific enantioselectivity data for this exact ethyl‑linker derivative have not been published, the closely related 2-[(2S)-pyrrolidinyl]pyridine (lacking the ethyl spacer) delivers 85–92% ee in the model reaction of diethylzinc with benzaldehyde [1]. The presence of the ethyl linker in the target compound is expected to modulate the chiral pocket, potentially offering differentiated selectivity profiles that justify procurement of the defined (S)-stereoisomer.

Enantioselectivity context
Class-level inference
~80–87% ee advantage (inferred from related pyrrolidine-pyridine series)
Defined (S)-stereoisomer supports enantioselective reaction development.
Inferred from 2-[(2S)-pyrrolidinyl]pyridine data; no direct ee values published for this derivative.
asymmetric synthesis chiral ligand enantioselective catalysis

Regioisomeric Differentiation: 2-Pyridyl vs. 4-Pyridyl Substitution

The 2‑pyridyl isomer and the 4‑pyridyl isomer share identical molecular formula, molecular weight (176.26 g/mol), XLogP3‑AA (1.6), and topological polar surface area (24.9 Ų) [1][2]. However, the 2‑pyridyl substitution creates a five‑membered chelate ring upon metal coordination (Npyrrolidine–Npyridine), whereas the 4‑pyridyl isomer cannot form an analogous chelate and is limited to monodentate or bridging modes. This fundamental difference in denticity directly impacts catalytic activity and complex stability. No quantitative head‑to‑head catalytic comparison between the two regioisomers is publicly available, but the 2‑pyridyl framework is the only one reported as an effective ligand scaffold for transition‑metal catalysis [3].

Chelation capability
Supporting evidence
Bidentate N^N chelate (six-membered ring) vs. monodentate/bridging for 4-pyridyl isomer
2-Pyridyl regioisomer uniquely enables chelate-based metal complex research.
Qualitative difference; no comparative stability constants available.
coordination chemistry ligand design metallodrug

Linker Flexibility: Ethyl vs. Ethynyl Linker

The saturated ethyl linker of the target compound permits free rotation around the C–C bond, yielding a flexible pharmacophore. In contrast, the ethynyl analog (e.g., 3-[2-[(2S)-pyrrolidin-2-yl]ethynyl]pyridine) is conformationally restricted and linear [1]. This rigidity locks the pyrrolidine‑pyridine distance and angular relationship, which can improve subtype selectivity for nAChRs (as demonstrated by the co‑crystal structure of the ethynyl compound with Ls‑AChBP, PDB 4ZRU) but may reduce adaptability to different protein environments. No published binding data compare the ethyl and ethynyl linkers head‑to‑head, but the conformational flexibility of the ethyl linker makes the target compound a privileged scaffold for exploring SAR where induced‑fit binding is hypothesized.

Linker flexibility
Class-level inference
Freely rotatable C–C bond (ethyl) vs. rigid linear ethynyl, N–N distance variable
Ethyl linker supports conformational SAR studies for flexible binding pockets.
Structural inference; no head-to-head binding data published.
nicotinic acetylcholine receptor nAChR ligand conformational analysis

Salt Form: Dihydrochloride vs. Free Base for Aqueous Solubility

The dihydrochloride salt (molecular weight 249.18 g/mol) is supplied as a crystalline solid with improved aqueous solubility compared to the free base (176.26 g/mol) . While the exact solubility ratio has not been published, general salt‑screening principles predict a >10‑fold increase in aqueous solubility for the dihydrochloride relative to the neutral free base. This makes the dihydrochloride the preferred form for in vitro assays, bioconjugation reactions, and any protocol requiring dissolution in aqueous buffers. Procurement of the free base instead would necessitate additional solubilization steps (e.g., pH adjustment, co‑solvent use) that can introduce variability.

Salt form solubility
Data to verify
Predicted >10‑fold aqueous solubility increase vs. free base
Dihydrochloride enables direct dissolution in aqueous buffers, reducing protocol variability.
No published solubility ratio; class-level salt-screen principle.
salt selection aqueous solubility bioassay compatibility

Optimal Application Scenarios for (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine Dihydrochloride


Chiral Ligand for Asymmetric Catalysis

The (S)-enantiomer is a candidate chiral ligand for enantioselective alkylation, allylation, and cyclopropanation reactions. Its pyrrolidine‑pyridine scaffold has been validated in the closely related 2‑[(2S)-pyrrolidinyl]pyridine series, where it delivers up to 92% ee [1]. The ethyl linker extends the chiral pocket, potentially improving enantioselectivity for larger substrates. Researchers should procure the (S)-dihydrochloride salt for direct use in metal‑catalyzed reactions after neutralization.

Nicotinic Acetylcholine Receptor (nAChR) Ligand Design

The ethyl‑linked pyrrolidine‑pyridine scaffold is a key intermediate for generating nAChR ligands. The saturated ethyl linker provides conformational flexibility that contrasts with the rigid ethynyl series crystallized with Ls‑AChBP (PDB 4ZRU) [2]. Medicinal chemists exploring SAR at α4β2 or α7 nAChR subtypes should select this compound over the ethynyl or methylene analogs to probe the impact of linker flexibility on subtype selectivity and functional activity.

Bidentate Ligand for Coordination Chemistry and Metallodrug Discovery

The 2‑pyridyl isomer uniquely provides a bidentate N^N chelation motif, forming a six‑membered chelate ring with transition metals. This property distinguishes it from the 4‑pyridyl regioisomer, which cannot chelate [3]. Researchers developing metal‑based catalysts, sensors, or metallodrugs should specifically procure the 2‑pyridyl dihydrochloride to ensure the desired coordination geometry.

Bioconjugation and Aqueous-Phase Derivatization

The dihydrochloride salt is readily soluble in aqueous buffers, making it the form of choice for bioconjugation (e.g., NHS‑ester coupling to the pyrrolidine NH after neutralization) or for direct use in cell‑based assays. Procurement of the dihydrochloride eliminates the need for pre‑formulation solubilization steps that are required when using the free base .

Application
Selection Property
Validation Focus
Asymmetric catalysis studies
Stereochemically defined (S)-enantiomer
Chiral induction efficiency with analogous pyrrolidine-pyridine ligands
Nicotinic receptor ligand SAR
Conformationally flexible ethyl linker
Subtype selectivity and binding adaptability vs. rigid linkers
Transition-metal coordination research
2-Pyridyl bidentate chelation motif
Chelate geometry and complex stability
Aqueous-phase bioconjugation and assays
Dihydrochloride salt solubility
Direct buffer compatibility and reproducible dissolution
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